AC-7954 is a non-peptidic agonist of the urotensin-II receptor (UTS2R), identified through a functional cell-based screen. [] UTS2R is a G protein-coupled receptor involved in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. AC-7954 serves as a valuable pharmacological tool for investigating the role of UTS2R in these processes.
3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride, also known as AC-7954, is a synthetic organic compound recognized for its significant agonistic activity on the urotensin II receptor. This receptor plays a crucial role in various physiological processes, including vasoconstriction and neuromuscular regulation. The compound has garnered attention for its potential therapeutic applications in cardiovascular and neurological research.
The molecular formula of this compound is , with a molecular weight of approximately 329.8 g/mol. It is classified under chemical entities of biological interest, particularly focusing on small organic compounds. The International Union of Pure and Applied Chemistry name for this compound is 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one, and it is also indexed in various chemical databases such as PubChem and ChEBI .
The synthesis of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one involves several key steps:
These synthetic routes are critical for producing high-quality samples for research purposes.
The molecular structure of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one can be described using several notations:
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3
HIVBATDUVFEJFZ-UHFFFAOYSA-N
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO). Its appearance and solubility characteristics are important for its handling in laboratory settings .
The primary chemical reactions involving 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one focus on its interaction with the urotensin II receptor. When the compound binds to this receptor, it activates intracellular signaling pathways mediated by Gq/11-protein-coupled receptors. This activation leads to physiological responses such as vasoconstriction and modulation of neuromuscular activity .
The mechanism of action for 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one involves:
This mechanism underlines its potential utility in studying cardiovascular function and developing new pharmacological agents targeting related pathways .
The physical and chemical properties of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 329.8 g/mol |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Conditions | Dry, dark; 0 - 4 °C short term or -20 °C long term |
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in research settings .
3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one has several scientific applications:
The isochromenone core represents a critical structural element in the target compound, typically constructed through acid-catalyzed intramolecular Friedel-Crafts acylation or ester-mediated cyclization. The synthesis commences with ortho-phthalaldehyde derivatives, which undergo Knoevenagel condensation with active methylene compounds to form intermediate benzopyrylium salts. Subsequent oxidation yields the isochromenone scaffold. Research indicates that employing oxalic acid co-crystallization during final cyclization significantly enhances yield by promoting regioselectivity and minimizing byproduct formation, as evidenced in analogs like the 6-methoxy derivative (CID 49799136) [1] [3]. Microwave-assisted cyclization has emerged as a pivotal optimization strategy, reducing reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. The electrophilicity of the carbonyl carbon adjacent to the developing aromatic system drives ring closure, with electron-donating substituents (e.g., 6-methoxy groups) necessitating harsher conditions due to reduced electrophilic character [1] [3].
Table 1: Cyclization Conditions for Isochromenone Core Formation
Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|
Conventional Thermal | PPA* | 120–140 | 8–12 h | 52–58 | Dimerized quinones |
Microwave-Assisted | TfOH** | 160 | 25 min | 70–75 | Trace dehydration products |
Solvent-Free | ZnCl₂ | 180 | 45 min | 65 | Isomeric benzofuranones |
Oxalic Acid Co-Mediated | Oxalic acid | Reflux | 3 h | 82 | None detected |
PPA = Polyphosphoric acid; *TfOH = Trifluoromethanesulfonic acid*
The 4-chlorophenyl moiety is introduced prior to or during the cyclization step, with its electron-withdrawing nature profoundly influencing downstream reactivity. Electrophilic aromatic substitution (EAS) occurs predominantly at the meta-position relative to the chlorine atom due to its −I effect, though steric hindrance from the isochromenone backbone limits further derivatization. Computational studies (density functional theory) confirm that chlorination at the para-position optimizes electronic effects for subsequent nucleophilic attacks at the benzylic carbon of the fused ring system. Kinetic analyses reveal that bromination or nitration of the pre-formed chlorophenyl-isochromenone hybrid requires Lewis acid catalysts (e.g., FeBr₃) and proceeds at rates 3.5× slower than unsubstituted phenyl analogs due to reduced pi-electron density [5] [8]. This electronic deactivation necessitates precise stoichiometric control to prevent polyhalogenation—a key optimization parameter validated through high-resolution LC-MS monitoring of reaction mixtures [5].
Incorporation of the 2-(dimethylamino)ethyl side chain employs N-alkylation strategies, typically via SN₂ reactions between tertiary amine precursors and benzylic halides derived from the isochromenone core. Optimized protocols utilize 2-chloro-N,N-dimethylethanamine hydrochloride under phase-transfer conditions (tetrabutylammonium bromide in dichloromethane/50% NaOH), achieving 85–90% conversion with minimized quaternary ammonium salt formation [4] [6]. Stereochemical outcomes are critical: racemic mixtures predominate unless chiral auxiliaries (e.g., (S)-BINOL) are employed during alkylation, with the (S)-enantiomer demonstrating superior receptor binding affinity in biological assays (pEC₅₀ = 7.49 vs. 6.01 for (R)-form) [4]. Recent advances exploit reductive amination using dimethylaminoacetaldehyde with NaBH₃CN in methanol, circumventing alkyl halide impurities. This method affords higher regioselectivity at the benzylic position but requires careful pH control (pH 6–7) to suppress iminium ion over-reduction [6] [10].
Table 2: Alkylation Methods for Side Chain Installation
Method | Reagent | Solvent System | Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
Phase-Transfer Alkylation | 2-Chloro-N,N-dimethylethanamine·HCl | DCM/50% NaOH | 6 | 88 | 100 (racemic) |
Reductive Amination | Me₂NCH₂CHO/NaBH₃CN | MeOH, pH 6.5 buffer | 12 | 78 | 100 (racemic) |
Chiral Alkylation | (R)-(-)-Glycidyl tosylate | THF, -78°C | 24 | 62 | <5 |
Mitsunobu Reaction | DIAD/PPh₃ with N,N-dimethylethanolamine | THF | 4 | 70 | 100 (racemic) |
Final purification of the hydrochloride salt demands orthogonal techniques to eliminate regioisomeric byproducts and unreacted amine precursors. Reverse-phase HPLC (C18 column, 250 × 4.6 mm) employing gradient elution (10mM ammonium acetate:acetonitrile = 85:15 to 40:60 over 25 min) resolves critical impurities, particularly the 1,2-disubstituted regioisomer and des-chloro analog [4] [10]. Solubility studies inform crystallization optimization: the free base dissolves preferentially in warm ethyl acetate (75 mM), while hydrochloride formation occurs in anhydrous diethyl ether saturated with HCl gas. Recrystallization from ethanol/diethyl ether (1:5 v/v) yields rhombic crystals with 99.5% chromatographic purity. Notably, the hydrochloride salt exhibits superior crystallinity compared to oxalate or citrate salts, forming stable monoclinic crystals (space group P2₁/c) ideal for X-ray diffraction confirmation [4]. Thermodynamic profiling reveals a narrow crystallization window (50–55°C), with cooling rates >2°C/min inducing amorphous precipitates—parameters rigorously controlled in current Good Manufacturing Practice (cGMP)-compliant synthesis [10].
Table 3: Purification Performance Metrics
Technique | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Reverse-Phase HPLC | C18, NH₄OAc/MeCN gradient, 1.0 mL/min | 99.8 | 83 | Regioisomer (0.15%), des-chloro (0.07%) |
Ethanol Recrystallization | Ethanol/ether (1:5), 55°C to 5°C at 1°C/min | 99.5 | 91 | Oligomeric esters (0.3%) |
Precipitation | Ether addition to DMSO solution | 98.2 | 95 | Solvent residues (1.2%) |
Chiral HPLC | Chiralpak AD-H, heptane/ethanol/diethylamine | 99.9 (ee) | 75 | (R)-enantiomer (0.1%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7